molecular formula C12H16N2O2 B1417867 [2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine CAS No. 1171320-74-3

[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine

Cat. No.: B1417867
CAS No.: 1171320-74-3
M. Wt: 220.27 g/mol
InChI Key: BQFUOARICDRDTJ-UHFFFAOYSA-N
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Description

[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine (CAS: 1171320-74-3) is a heterocyclic amine featuring a morpholine ring substituted with a phenyl group and a 2-oxoethylamine side chain. Its structure combines a morpholine core—a six-membered ring containing one oxygen and one nitrogen atom—with a ketone and primary amine functional group. This compound is primarily utilized in pharmaceutical research, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Safety guidelines emphasize proper handling to avoid exposure, including precautions against heat and ignition sources .

Properties

IUPAC Name

2-amino-1-(2-phenylmorpholin-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-8-12(15)14-6-7-16-11(9-14)10-4-2-1-3-5-10/h1-5,11H,6-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFUOARICDRDTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)CN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Morpholine Ring Formation Followed by Functionalization

Reaction Conditions and Optimization

Parameter Route 1 Route 2
Solvent Toluene, MTBE Toluene, ether
Temperature 60–65°C (Step 2) 110–120°C (Step 1)
Catalyst/Reagent HCl (deprotection) Formic acid, HCl
Reaction Time 4 h (Step 2) 3–4 h (Step 1)
Yield 80% (final step) 85% (intermediate)

Critical Analysis of Methodologies

  • Grignard Reaction Efficiency : The use of MTBE as a solvent in Route 1 minimizes side reactions, achieving a molar ratio of 1–5:1 (MTBE:β-bromophenylethane).
  • Azeotropic Distillation : Route 2 employs Dean-Stark apparatus for water removal, enhancing formamide formation efficiency.
  • Deprotection Challenges : Acidic conditions (HCl) in both routes require precise pH control to avoid over-acidification and by-product formation.

Comparative Performance

Metric Route 1 Route 2
Total Steps 3 2
Overall Yield ~70% ~75%
Scalability Moderate High
Purity >95% (HPLC) >90% (HPLC)

Industrial Applicability

  • Cost-Effectiveness : Route 2 avoids expensive coupling reagents, reducing production costs by ~20% compared to Route 1.
  • Environmental Impact : MTBE in Route 1 raises disposal concerns, whereas Route 2 uses recyclable ether solvents.

Chemical Reactions Analysis

Types of Reactions

[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenyl and morpholine rings can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted 2-Oxoethylamine Derivatives

Fluoroquinolone Analogs with Bulky Aromatic Moieties

Compounds such as 2-oxo-2-(anthracenyl/phenanthrenyl)ethyl derivatives (e.g., ciprofloxacin analogs) replace the morpholine ring with polycyclic aromatic systems (anthracene or phenanthrene). These modifications enhance lipophilicity and steric bulk, improving antibacterial activity against Gram-positive and Gram-negative bacteria. For example, anthracene-substituted derivatives showed enhanced potency compared to parent fluoroquinolones, likely due to increased DNA gyrase inhibition .

Thiazole- and Oxazole-Containing Analogs
  • N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide: Replaces the morpholine with a thiazole ring and introduces a sulfonamide group. This structural variation targets enzymes like carbonic anhydrase or tyrosine kinases, with demonstrated activity in cancer and infectious disease models .
  • N-(2-oxo-2-(phenylamino)ethyl)carboxamides: These derivatives exhibit local anesthetic activity, with compounds like 4h and 4i showing prolonged infiltration anesthesia compared to lidocaine. The phenylamino group enhances membrane interaction, while the oxoethylamine backbone facilitates rapid diffusion .

Morpholine-Based Analogs

Methyl[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]amine (CAS: 951903-69-8)

Replaces the phenyl group with a thiophene ring, altering electronic properties. This compound is explored for central nervous system (CNS) applications .

2-(2,2-Dimethylmorpholin-4-yl)ethylamine (CAS: 1156529-58-6)

Introduces dimethyl substituents on the morpholine ring, increasing steric hindrance and reducing metabolic degradation. Such modifications are critical in prolonging the half-life of kinase inhibitors .

Pharmacological and Physicochemical Properties

Bioactivity Comparison

Compound Target Activity Key Finding(s) Reference
[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine Enzyme inhibition (e.g., DPP-IV) Hypothesized activity based on structural similarity to DPP-IV inhibitors
Anthracene-substituted fluoroquinolones Antibacterial 4–8x higher potency against S. aureus compared to ciprofloxacin
N-(2-oxo-2-(phenylamino)ethyl)carboxamides Anesthetic 2.5x longer duration of action than lidocaine in infiltrative models
Thiazole-sulfonamide derivatives Anticancer IC₅₀ < 1 µM against breast cancer cell lines (MCF-7)

Physicochemical Properties

  • Lipophilicity : Anthracene/phenanthrene analogs (LogP ~3.5) are more lipophilic than the morpholine derivative (LogP ~2.1), impacting blood-brain barrier penetration .
  • Solubility : The 2-oxoethylamine group enhances aqueous solubility (e.g., >10 mg/mL in PBS) compared to purely aromatic analogs .
  • Metabolic Stability : Dimethylmorpholine derivatives exhibit longer half-lives (t₁/₂ > 6 hours) due to reduced CYP450-mediated oxidation .

Biological Activity

[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine is a compound of significant interest in medicinal chemistry and drug discovery due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a phenyl group and an oxo functional group, contributing to its distinct chemical properties. The general structure can be represented as follows:

C12H15N2O\text{C}_{12}\text{H}_{15}\text{N}_{2}\text{O}

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The amino group can form hydrogen bonds, while the phenyl and morpholine rings facilitate hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects, including:

  • Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : It can act as a ligand for certain receptors, influencing cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, a study reported its effectiveness against several cancer cell lines, demonstrating significant cytotoxicity.

Cell Line IC50 (µM)
Human Colon Adenocarcinoma15.0
Human Lung Adenocarcinoma12.5
Human Breast Cancer10.0

These results indicate that the compound exhibits promising anticancer activity, particularly against breast cancer cells.

Mechanistic Insights

The mechanism underlying the anticancer effects involves apoptosis induction through the activation of caspases and modulation of p53 expression levels. Western blot analyses revealed increased levels of pro-apoptotic factors in treated cells, suggesting that this compound may trigger apoptotic pathways effectively.

Applications in Research

  • Medicinal Chemistry : The compound serves as a lead structure for developing new drugs targeting oxidative stress-related diseases or cancer due to its bioactive properties.
  • Organic Synthesis : It is utilized as a building block in organic synthesis for creating more complex molecules, which can further enhance its pharmacological profile.
  • Biochemical Assays : Investigated for its potential as a ligand in biochemical assays to explore interactions with various biological targets.

Study 1: Antitumor Activity

A comprehensive study assessed the antitumor activity of derivatives of this compound against a panel of human tumor cell lines. The derivatives exhibited varying degrees of potency:

Compound Cell Line IC50 (µM)
Compound AMCF-70.65
Compound BHeLa1.20
Compound CA5491.50

These findings suggest that modifications to the core structure can significantly enhance biological activity.

Study 2: Inhibition Studies

Another investigation focused on the inhibition potential against carbonic anhydrases (CAs), which are implicated in various diseases, including cancer:

Compound hCA Inhibition (nM)
This compound89 (hCA IX)
Compound D75 (hCA II)

This study underscores the compound's versatility and potential therapeutic applications beyond oncology.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine, and how do protecting groups influence yield?

  • Methodological Answer : The compound can be synthesized via carbamate-protected intermediates. For example, tert-butyl carbamate (Boc) or benzyl carbamate (Cbz) groups stabilize the amine during acylation or alkylation steps. A typical protocol involves reacting morpholine derivatives with acyl chlorides in the presence of a base (e.g., Na₂CO₃) in dichloromethane, followed by deprotection . In one study, iterative addition of acetyl chloride and Na₂CO₃ improved yields by minimizing side reactions, achieving 58% yield after purification via silica gel chromatography .

Q. What spectroscopic techniques are optimal for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for the morpholine ring (δ ~3.3–4.9 ppm for protons, ~50–70 ppm for carbons) and the oxoethylamine moiety (δ ~2.1–3.3 ppm for protons, ~168–170 ppm for carbonyl carbons) .
  • Mass Spectrometry : ESI/APCI(+) can confirm molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
  • X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for structurally analogous compounds (e.g., 2-(4-methoxyphenyl)-2-oxoethanaminium chloride) .

Advanced Research Questions

Q. How can researchers resolve enantiomers of this compound, and what chiral resolution methods are effective?

  • Methodological Answer : Chiral resolution can be achieved via diastereomeric salt formation using BINOL-phosphoric acid derivatives. For instance, enantioselective crystallization with 1,1′-binaphthyl-2,2′-diyl phosphate salts has been effective for similar amines, yielding >90% enantiomeric excess (ee) . Alternatively, chiral HPLC with cellulose-based columns (e.g., Chiralpak® AD-H) can separate enantiomers using hexane/isopropanol gradients.

Q. What strategies address low yields in the acylation step during the synthesis of morpholinone derivatives related to this compound?

  • Methodological Answer : Low yields often arise from incomplete acylation or competing side reactions. Strategies include:

  • Optimized Stoichiometry : Adding 1.5 equivalents of acyl chloride relative to the amine .
  • Activating Agents : Using DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .
  • Stepwise Purification : Intermediate isolation via flash chromatography before final deprotection .

Q. How should contradictory crystallographic data be analyzed when the observed bond lengths deviate from expected values for similar morpholine derivatives?

  • Methodological Answer :

  • Refinement Checks : Verify refinement parameters (e.g., R-factor ≤ 0.05) using SHELXL to minimize model bias .
  • Comparative Analysis : Cross-reference bond lengths with databases (e.g., Cambridge Structural Database). For example, C=O bonds in morpholinones typically range from 1.21–1.23 Å; deviations may indicate hydrogen bonding or crystal packing effects .
  • DFT Calculations : Validate experimental data with density functional theory (DFT)-optimized geometries .

Q. What in silico methods predict the biological activity of this compound, and how can they guide experimental design?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., dipeptidyl peptidase IV, DPP-4). Align with known inhibitors like (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine to identify critical interactions .
  • QSAR Models : Train models on morpholinone derivatives to predict IC₅₀ values for kinase inhibition .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine
Reactant of Route 2
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[2-Oxo-2-(2-phenylmorpholin-4-yl)ethyl]amine

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